molecular formula C9H9BF2O2 B6331968 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane CAS No. 684648-47-3

2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane

Cat. No.: B6331968
CAS No.: 684648-47-3
M. Wt: 197.98 g/mol
InChI Key: OPMWYZCBZAQSRG-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a dioxaborinane ring structure, substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane typically involves the reaction of 3,5-difluorophenylboronic acid with a diol under dehydrating conditions to form the dioxaborinane ring. The reaction is often carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the boron-oxygen bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of automated systems and precise control of reaction parameters would be essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane primarily undergoes reactions typical of organoboron compounds, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Boronic acids or borates.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.

    Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceuticals.

    Material Science: Used in the development of advanced materials with specific electronic or optical properties.

    Catalysis: Acts as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane in reactions such as the Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the final product. The boron atom in the dioxaborinane ring plays a crucial role in stabilizing the intermediate species and facilitating the transfer of the organic group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the dioxaborinane ring and fluorine substituents.

    3,5-Difluorophenylboronic Acid: Similar phenyl group but lacks the dioxaborinane ring.

    2-(Phenyl)-1,3,2-dioxaborinane: Similar dioxaborinane ring but lacks fluorine substituents.

Uniqueness

2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane is unique due to the combination of the dioxaborinane ring and the 3,5-difluorophenyl group, which imparts specific electronic properties and reactivity. This makes it particularly useful in reactions where both the boron functionality and the electronic effects of the fluorine substituents are advantageous.

Properties

IUPAC Name

2-(3,5-difluorophenyl)-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF2O2/c11-8-4-7(5-9(12)6-8)10-13-2-1-3-14-10/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMWYZCBZAQSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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